Bifidenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The first total synthesis of bifidenone was achieved in 12 steps starting from commercially available 1,4-dioxaspiro[4.5]decan-8-one . The synthesis includes a newly developed method to generate the dihydrobenzodioxolone core by palladium-catalyzed aerobic dehydrogenation . The three stereocenters were installed with an AD-mix-β dihydroxylation step followed by a late-stage palladium-catalyzed decarboxylation-allylation procedure
化学反应分析
Bifidenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of this compound involves palladium-catalyzed aerobic dehydrogenation and decarboxylation-allylation . Common reagents used in these reactions include palladium catalysts and AD-mix-β for dihydroxylation . The major products formed from these reactions are intermediates that lead to the final this compound structure.
科学研究应用
Bifidenone has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a tubulin polymerization inhibitor, which makes it a promising candidate for cancer treatment . This compound exhibits antiproliferative activity against a range of human cancer cell lines, making it an attractive candidate for further development . Additionally, its unique chemical structure allows for the synthesis of various analogues, which can be used to study structure-activity relationships and develop more potent derivatives .
作用机制
Bifidenone exerts its effects by inhibiting tubulin polymerization, which is crucial for cell division. By disrupting the formation of microtubules, this compound effectively halts the proliferation of cancer cells . The molecular targets of this compound include tubulin, a protein that is essential for the formation of microtubules . The pathways involved in its mechanism of action are primarily related to cell cycle regulation and apoptosis.
相似化合物的比较
Bifidenone is unique due to its specific inhibition of tubulin polymerization and its novel chemical structure. Similar compounds include other tubulin polymerization inhibitors such as paclitaxel and vinblastine . this compound has demonstrated more potent antiproliferative activity against taxane-resistant cell lines compared to paclitaxel . This makes this compound a valuable addition to the arsenal of tubulin polymerization inhibitors, offering potential advantages in overcoming drug resistance in cancer treatment.
属性
分子式 |
C21H26O5 |
---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
(6S,7aR)-7a-[(2S)-1-(3,4-dimethoxyphenyl)propan-2-yl]-6-prop-2-enyl-6,7-dihydro-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C21H26O5/c1-5-6-16-12-21(20(11-17(16)22)25-13-26-21)14(2)9-15-7-8-18(23-3)19(10-15)24-4/h5,7-8,10-11,14,16H,1,6,9,12-13H2,2-4H3/t14-,16-,21+/m0/s1 |
InChI 键 |
BHTLRQBVGVBCSE-WDUKFBBWSA-N |
手性 SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@]23C[C@@H](C(=O)C=C2OCO3)CC=C |
规范 SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C23CC(C(=O)C=C2OCO3)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。